molecular formula C25H20Br2N2O2 B10933927 methyl 4-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate

methyl 4-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate

Cat. No.: B10933927
M. Wt: 540.2 g/mol
InChI Key: OKGYPRGCVLFIJQ-UHFFFAOYSA-N
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Description

Methyl 4-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with bromophenyl groups and a benzoate ester, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate hydrazines with diketones under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 4-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl 4-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets. The bromophenyl groups can participate in halogen bonding, while the pyrazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-bromophenyl)benzoate: A simpler analog with similar bromophenyl and benzoate ester groups.

    Methyl 4-(bromomethyl)benzoate: Another related compound with a bromomethyl group instead of the pyrazole ring.

    Methyl 4-(4-bromophenoxy)benzoate: Contains a bromophenoxy group, offering different reactivity and applications.

Uniqueness

Methyl 4-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate stands out due to its complex structure, which combines multiple functional groups, making it versatile for various chemical transformations and applications. Its unique combination of bromophenyl and pyrazole functionalities provides distinct reactivity patterns compared to simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H20Br2N2O2

Molecular Weight

540.2 g/mol

IUPAC Name

methyl 4-[[3,5-bis(4-bromophenyl)-4-methylpyrazol-1-yl]methyl]benzoate

InChI

InChI=1S/C25H20Br2N2O2/c1-16-23(18-7-11-21(26)12-8-18)28-29(24(16)19-9-13-22(27)14-10-19)15-17-3-5-20(6-4-17)25(30)31-2/h3-14H,15H2,1-2H3

InChI Key

OKGYPRGCVLFIJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)Br)CC3=CC=C(C=C3)C(=O)OC)C4=CC=C(C=C4)Br

Origin of Product

United States

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